Benzocaine N-D-Fructoside is a chemical compound characterized by the molecular formula and a molecular weight of 327.33 g/mol. This compound is derived from benzocaine, a well-known local anesthetic, through glycosylation with D-fructose. Benzocaine N-D-Fructoside is notable for its potential applications in both scientific research and medicine, particularly due to its improved solubility and bioavailability compared to its parent compound, benzocaine .
The synthesis of Benzocaine N-D-Fructoside generally follows these steps:
Benzocaine N-D-Fructoside features a structure that includes both an aromatic amine (from benzocaine) and a sugar moiety (from D-fructose). The glycosidic bond connects these two components, which significantly alters its chemical behavior compared to benzocaine alone.
Benzocaine N-D-Fructoside can undergo several chemical reactions:
Benzocaine N-D-Fructoside functions primarily as a local anesthetic. Its mechanism involves blocking voltage-gated sodium channels, which are crucial for the propagation of action potentials in nerve cells.
Benzocaine N-D-Fructoside exhibits properties typical of both aromatic compounds and sugars, including:
The compound's reactivity is influenced by its functional groups:
Relevant data regarding melting point, boiling point, and other specific physical constants may be obtained from specialized chemical databases .
Benzocaine N-D-Fructoside has diverse applications:
Glycosylation—the covalent attachment of sugar moieties to pharmacophores—represents a strategic approach to optimize drug properties. This technique leverages the inherent biocompatibility of carbohydrates to enhance aqueous solubility, improve target specificity, and modulate pharmacokinetic profiles. For local anesthetics like benzocaine (ethyl 4-aminobenzoate), glycosylation addresses critical limitations such as low water solubility and transient duration of action. Benzocaine N-D-Fructoside exemplifies this approach, where D-fructose conjugation aims to increase hydrophilicity while potentially enabling transporter-mediated cellular uptake through glucose transporters (GLUTs). This aligns with broader glycodrug trends observed in antibiotics (aminoglycosides) and cardiotonics (digitalis glycosides), where sugar units profoundly influence biodistribution and efficacy [3] [5].
Table 1: Key Physicochemical Properties of Benzocaine vs. Benzocaine N-D-Fructoside
Property | Benzocaine | Benzocaine N-D-Fructoside | Significance |
---|---|---|---|
Molecular Formula | C₉H₁₁NO₂ | C₁₅H₂₁NO₇ | Increased molecular complexity |
Molecular Weight (g/mol) | 165.19 | 327.33 | Altered diffusion kinetics |
Calculated logP | ~2.5 | ~1.43* | Enhanced hydrophilicity |
Key Functional Groups | Ester, amine | Ester, glycoside, polyol | Multiple H-bonding sites |
Therapeutic Class | Local anesthetic | Glycosylated anesthetic derivative | Novel mechanism exploration |
*Estimated from molecular structure [1] [6]
Benzocaine N-D-Fructoside (ethyl 4-[(D-fructofuranosyl)amino]benzoate; CAS 78306-17-9) features a distinctive N-glycosidic linkage between the anomeric carbon of β-D-fructofuranose and the primary amine of benzocaine. This conjugation chemistry yields a secondary amine bond rather than the typical O-glycosidic linkage, resulting in a structurally unique anomeric amine (fructosamine) derivative [1] [7]. The molecule adopts a branched topology:
This architecture significantly alters physicochemical behavior. Experimental density predictions (~1.43 g/cm³) suggest tighter molecular packing than benzocaine (1.17 g/cm³), while the pKa shift to ~13.10 indicates reduced basicity of the aniline nitrogen due to glycosylation [1] [3]. These changes collectively promote:
Benzocaine, first synthesized by Ritsert in 1890 and commercialized by 1902, established the aromatic aminoester scaffold as a cornerstone of local anesthesia [6]. Its mechanism—reversible voltage-gated sodium channel blockade—remains paradigmatic. However, limitations like rapid systemic absorption and short duration spurred derivatization campaigns:
The synthesis of Benzocaine N-D-Fructoside represents a modern iteration of these efforts, reflecting three key trends:
Table 2: Research Applications of Benzocaine N-D-Fructoside
Application Domain | Experimental Model | Key Findings | Reference Source |
---|---|---|---|
Solubility Enhancement | In silico/logP prediction | 1.5–2.0 unit logP reduction vs. benzocaine | [3] [5] |
Membrane Interaction | Synthetic lipid bilayers | Altered partitioning kinetics across hydrophilic domains | [5] [7] |
Anti-inflammatory Activity | Macrophage cell assays | Dose-dependent IL-6/TNF-α suppression (IC₅₀ ~80μM) | [3] |
Synthetic Optimization | Acid-catalyzed glycosylation | Optimal yield (68%) at 60°C using BF₃ catalyst | [3] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1